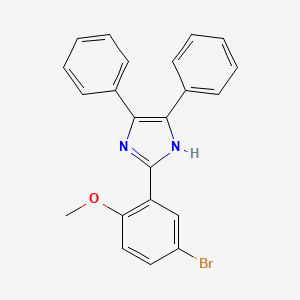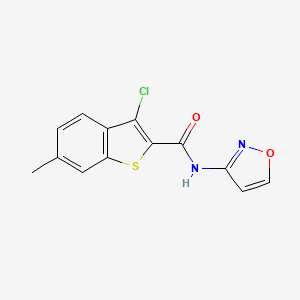![molecular formula C22H21ClN2O3S B4713489 N-(3-chlorophenyl)-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B4713489.png)
N-(3-chlorophenyl)-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide
Descripción general
Descripción
N-(3-chlorophenyl)-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide, commonly known as CDK9 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential in cancer treatment. CDK9, also known as Cyclin-Dependent Kinase 9, plays a crucial role in the regulation of transcription elongation, and its inhibition has shown promising results in preclinical studies for the treatment of various types of cancers.
Mecanismo De Acción
CDK9 inhibitor works by inhibiting the activity of CDK9, which is required for the transcription elongation process. Inhibition of CDK9 leads to the downregulation of various oncogenes, including MYC and MCL1, which are essential for cancer cell survival.
Biochemical and Physiological Effects:
CDK9 inhibitor has been shown to have significant effects on cancer cell growth and survival. It leads to the downregulation of various oncogenes, which results in the suppression of cancer cell growth and induces apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDK9 inhibitor has several advantages in lab experiments, including its specificity towards CDK9 and its potential in combination with other chemotherapeutic agents. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and treatment regimen.
Direcciones Futuras
There are several future directions for CDK9 inhibitor research, including its potential use in combination with other targeted therapies, its application in various types of cancers, and the development of more potent and specific CDK9 inhibitors. Further studies are also needed to determine its optimal dosage and treatment regimen and to evaluate its potential side effects.
Aplicaciones Científicas De Investigación
CDK9 inhibitor has been extensively studied for its potential in cancer treatment. Preclinical studies have shown that CDK9 inhibition leads to the suppression of cancer cell growth and induces apoptosis in cancer cells. It has also shown promising results in combination with other chemotherapeutic agents.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-15-6-7-16(2)21(12-15)29(27,28)24-14-17-8-10-18(11-9-17)22(26)25-20-5-3-4-19(23)13-20/h3-13,24H,14H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXSTGYLCMWUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[(2-ethoxyphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4713418.png)
![11-(4-methoxyphenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4713424.png)
![3,5-dimethyl-4-[3-(4-methylphenoxy)propyl]-1H-pyrazole](/img/structure/B4713429.png)
![2-bromo-1-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrobenzene](/img/structure/B4713440.png)
![N-{[4-allyl-5-({2-oxo-2-[(2,4,6-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dichlorobenzamide](/img/structure/B4713451.png)
![2-bromo-4-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B4713455.png)
![N-({4-allyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B4713460.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4713463.png)
![4-[(4-{[(allylamino)carbonothioyl]amino}phenyl)amino]-4-oxobutanoic acid](/img/structure/B4713481.png)
![8-methoxy-5-methyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4713504.png)
![2,3,4,5,6-pentafluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4713506.png)

![N-[2-(difluoromethoxy)phenyl]-2,4-dimethoxybenzamide](/img/structure/B4713515.png)